molecular formula C15H12F3N3O2S B3127124 N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 338400-58-1

N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3127124
CAS No.: 338400-58-1
M. Wt: 355.3 g/mol
InChI Key: MNYKJZUDBHQNEA-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyrazole carboxamide class, characterized by a fused thiophene-pyrazole core. Key structural features include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.
  • 3-Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving binding affinity to hydrophobic pockets in target proteins.
  • 4-Methoxyphenyl carboxamide: The methoxy group (-OCH₃) modulates electronic properties and solubility while influencing intermolecular interactions (e.g., hydrogen bonding) .

The compound is synthetically accessible via nucleophilic substitution or coupling reactions, as demonstrated in protocols for related analogs (e.g., using K₂CO₃ and DMF for thiol alkylation) .

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2S/c1-21-14-10(12(20-21)15(16,17)18)7-11(24-14)13(22)19-8-3-5-9(23-2)6-4-8/h3-7H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYKJZUDBHQNEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=CC=C(C=C3)OC)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301125121
Record name N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338400-58-1
Record name N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338400-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301125121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs of the original compound.

Scientific Research Applications

N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a chemical compound with a molecular weight of 355.3 g/mol and the molecular formula C15H12F3N3O2S . It has several synonyms, including 338400-58-1, N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide, and Bionet1_003280 .

Chemical Identifiers

Key identifiers for this compound include :

  • PubChem CID: 3722266
  • IUPAC Name: N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide
  • InChI: InChI=1S/C15H12F3N3O2S/c1-21-14-10(12(20-21)15(16,17)18)7-11(24-14)13(22)19-8-3-5-9(23-2)6-4-8/h3-7H,1-2H3,(H,19,22)
  • InChIKey: MNYKJZUDBHQNEA-UHFFFAOYSA-N
  • CAS Registry Number: 338400-58-1

Potential Applications

While the primary use of this compound is not explicitly detailed within the search results, related compounds and derivatives show potential applications in medicinal chemistry:

  • Antiviral Agents: N-heterocyclic compounds, including pyrazole derivatives, have demonstrated antiviral activities .
  • Anticancer Agents: Pyrazole biomolecules have shown potential as anti-inflammatory and anticancer agents . Certain pyrazole derivatives exhibit antitumor activity and inhibit cell proliferation in various cancer cell lines .
  • Kinase Inhibitors: Some derivatives have demonstrated inhibitory activity against kinases like Aurora-A kinase and CDK2, suggesting their potential in cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(4-Ethoxyphenyl) Analog
  • Structure : Ethoxy (-OC₂H₅) replaces methoxy.
  • Impact :
    • Increased lipophilicity (logP ~2.8 vs. ~2.5 for methoxy) due to the larger alkyl chain.
    • Molecular mass: 369.361 g/mol vs. 355.33 g/mol for the methoxy variant .
    • Bioactivity : Ethoxy analogs often show reduced metabolic clearance but may compromise solubility in aqueous media.
b) N-(4-Chlorophenyl) Analog
  • Structure : Chloro (-Cl) replaces methoxy.
  • Impact :
    • Enhanced electron-withdrawing effects, increasing reactivity in electrophilic environments.
    • Higher melting point (e.g., 153–154°C for sulfonamide derivatives) compared to methoxy analogs .
    • Bioactivity : Chloro derivatives exhibit stronger binding to enzymes like viral polymerases but may increase cytotoxicity .
c) N-(2,4-Dichlorophenylmethyl) Analog
  • Structure : Dichlorophenylmethyl substitution.
  • Molecular weight: ~500 g/mol (vs. 355.33 g/mol for methoxy variant) .

Core Heterocycle Modifications

a) Pyrano[2,3-c]pyrazole Derivatives
  • Example: N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methoxybenzenesulfonamide (4p).
  • Impact: The pyran ring introduces conformational rigidity, improving selectivity but reducing synthetic yield (76% for 4p vs. >90% for simpler thieno analogs) . Melting points: 72–80°C, lower than thieno[2,3-c]pyrazoles due to reduced crystallinity .
b) Thiazole/Thiadiazole Hybrids
  • Example : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide.
  • Impact :
    • Thiadiazole rings enhance π-stacking interactions but may reduce metabolic stability .

Functional Group Additions/Replacements

a) Amino-Substituted Analogs
  • Example: 4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e).
  • Impact: Amino groups (-NH₂) increase polarity, improving antioxidant activity (e.g., 7e reduced erythrocyte toxicity by 28% vs. 40% for 4-NP alone) .
b) Sulfonylpiperidine Derivatives
  • Example : N-(4-((2-(3-Hydroxypropyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2j).
  • Impact :
    • Sulfonyl groups enhance solubility and enable hydrogen bonding with target proteins (e.g., measles virus polymerase inhibitors with IC₅₀ < 1 μM) .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
N-(4-Methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide C₁₅H₁₂F₃N₃O₂S 355.33 4-OCH₃, 3-CF₃ N/A
N-(4-Ethoxyphenyl) Analog C₁₆H₁₄F₃N₃O₂S 369.36 4-OC₂H₅, 3-CF₃ N/A
N-(4-Chlorophenyl) Analog C₁₄H₁₀ClF₃N₃OS 369.76 4-Cl, 3-CF₃ >150
4p (Pyrano[2,3-c]pyrazole) C₂₈H₂₂F₃N₅O₃S 577.56 Pyran ring, 4-OCH₃ 72–72.7

Biological Activity

N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and other therapeutic potentials, supported by relevant data and research findings.

Basic Information

  • Chemical Name : this compound
  • CAS Number : 866143-89-7
  • Molecular Formula : C16H14F3N3O3S
  • Molar Mass : 385.36 g/mol

Structural Characteristics

The structure of the compound features a thieno[2,3-c]pyrazole core with a trifluoromethyl and methoxyphenyl substituent, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The following table summarizes key findings regarding its cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The compound exhibits promising cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines. The reported IC50 values indicate that it has a significant inhibitory effect on cell proliferation.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Kinases : Pyrazole derivatives often act as inhibitors of specific kinases involved in cancer progression and inflammation.
  • Apoptosis Induction : The compound may promote apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest : It could interfere with cell cycle regulation, leading to halted proliferation in susceptible cell lines.

Case Studies and Research Findings

A review of recent literature emphasizes the growing interest in pyrazole compounds for therapeutic applications. For instance:

  • Study A : Investigated the effects of similar pyrazole derivatives on various cancer cell lines, reporting significant cytotoxicity and apoptosis induction.
  • Study B : Focused on the anti-inflammatory properties of thieno[2,3-c]pyrazole derivatives, demonstrating reduced levels of pro-inflammatory cytokines in vitro.

These studies collectively suggest that this compound may hold substantial promise for future drug development.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide?

  • Methodological Answer : The synthesis involves cyclocondensation of hydrazine derivatives with β-diketones or similar precursors under acidic or basic conditions. Key steps include:
  • Pyrazole Ring Formation : Use of hydrazine with trifluoromethyl-substituted precursors, as seen in analogous pyrazole carboxamide syntheses .
  • Solvent and Catalyst Optimization : Reactions in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to enhance yield and purity .
  • Reaction Monitoring : Thin-layer chromatography (TLC) to track intermediate formation and optimize reaction time .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions (e.g., ¹H NMR for methoxyphenyl and trifluoromethyl groups) .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to validate bond lengths and angles, as demonstrated for related pyrazole derivatives (e.g., R factor = 0.056 in analogous studies) .

Q. What strategies optimize reaction yields for this compound?

  • Methodological Answer :
  • Solvent Selection : Ethanol or DMSO for improved solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 60–80°C) to avoid side reactions .
  • Catalyst Use : K₂CO₃ or similar bases to accelerate cyclization .

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Purity Verification : Employ HPLC (>95% purity threshold) to rule out impurities affecting activity .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability .
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives (e.g., varying methoxyphenyl or trifluoromethyl groups) to isolate critical pharmacophores .

Q. What in silico methods predict the compound’s biological targets or interactions?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock to model binding affinities with receptors (e.g., kinase or GPCR targets) .
  • QSAR Modeling : Corrogate electronic (Hammett constants) and steric parameters (Taft indices) with activity data from analogs .

Q. How to design derivatives for SAR studies to enhance bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace methoxyphenyl with halogenated or alkylated aryl groups to modulate lipophilicity .
  • Trifluoromethyl Modifications : Test analogs with -CF₃ replaced by -Cl or -CN to assess electronic effects on binding .

Q. What analytical techniques assess the compound’s stability and degradation pathways?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determine thermal stability under varying temperatures .
  • Forced Degradation Studies : Expose to acidic/alkaline conditions and analyze degradation products via LC-MS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

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